2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C15H20F3N3O and its molecular weight is 315.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperidine ring, like “2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one”, often interact with various types of receptors in the body, such as G protein-coupled receptors (GPCRs) or ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Upon binding to its target, the compound could act as an agonist (activating the receptor), antagonist (blocking the receptor), or modulator (altering the receptor’s response to other compounds). The trifluoroethyl group might enhance the compound’s binding affinity or selectivity for its target .
Biochemical Pathways
The interaction of the compound with its target could trigger various biochemical pathways, leading to changes in cellular function. For example, if the compound acts on GPCRs, it could influence pathways like the cAMP/protein kinase A pathway, the phosphatidylinositol/calcium pathway, or others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the piperidine ring and the trifluoroethyl group could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. These effects could range from changes in gene expression to alterations in cellular signaling, metabolism, or function .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, the presence of other compounds, and more .
Properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIEINHDRVEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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